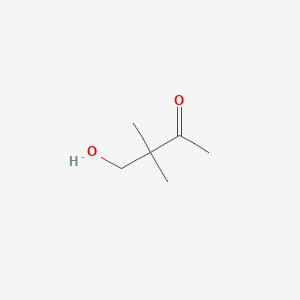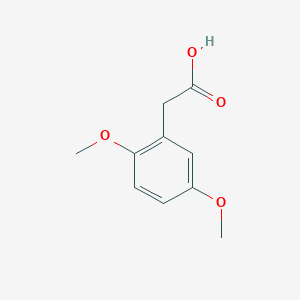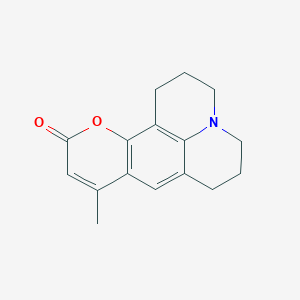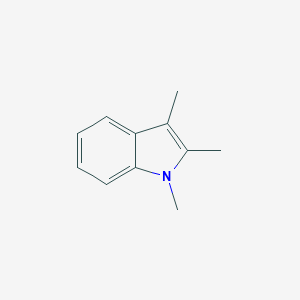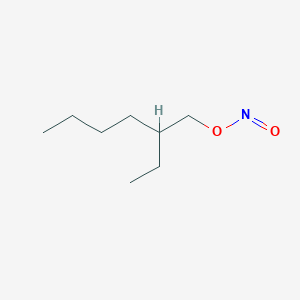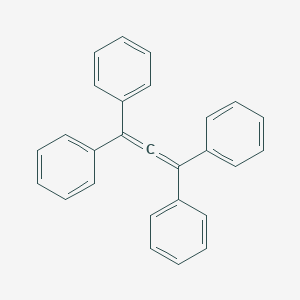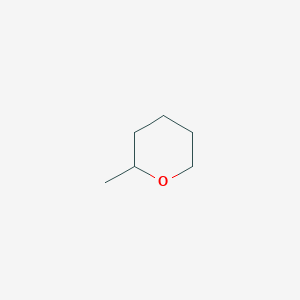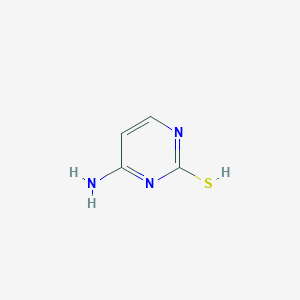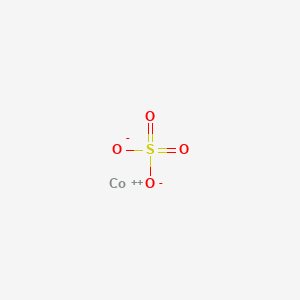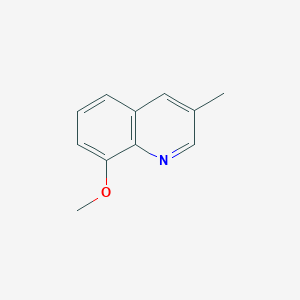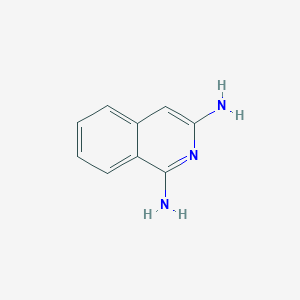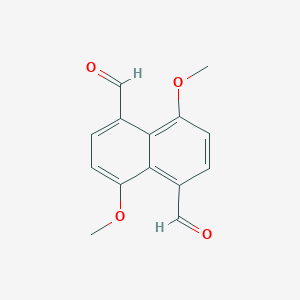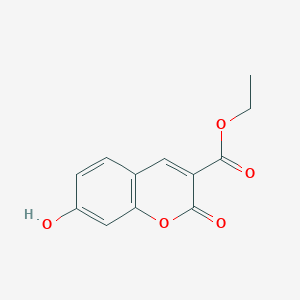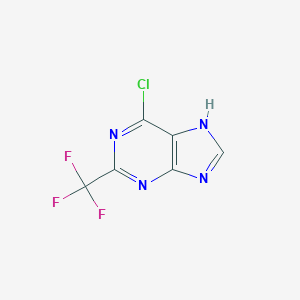
Atrial natriuretic factor (1-27)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atrial natriuretic factor (ANF) is a hormone that is secreted by the heart in response to increased blood volume and pressure. ANF is a polypeptide hormone that is composed of 28 amino acids, with the first 27 amino acids being the active component of the hormone. ANF is synthesized and secreted by the cardiac atria, and it acts to regulate fluid and electrolyte balance in the body.
Mecanismo De Acción
Atrial natriuretic factor (1-27) (1-27) acts on a number of different target tissues in the body, including the kidneys, blood vessels, and adrenal glands. Atrial natriuretic factor (1-27) (1-27) exerts its effects by binding to specific receptors, known as natriuretic peptide receptors, which are located on the surface of target cells. The binding of Atrial natriuretic factor (1-27) (1-27) to its receptor activates a signaling cascade that leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and the excretion of sodium and water by the kidneys.
Efectos Bioquímicos Y Fisiológicos
Atrial natriuretic factor (1-27) (1-27) has a number of biochemical and physiological effects in the body. Atrial natriuretic factor (1-27) (1-27) acts to increase renal blood flow and glomerular filtration rate, leading to increased excretion of sodium and water. Atrial natriuretic factor (1-27) (1-27) also acts to decrease sympathetic nervous system activity and inhibit the renin-angiotensin-aldosterone system, leading to decreased blood pressure and improved cardiac function. Atrial natriuretic factor (1-27) (1-27) has also been shown to have anti-inflammatory and anti-fibrotic effects in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Atrial natriuretic factor (1-27) (1-27) has a number of advantages and limitations for lab experiments. Atrial natriuretic factor (1-27) (1-27) is a well-characterized hormone, with a clear mechanism of action and a number of well-established assays for measuring its levels in the body. Atrial natriuretic factor (1-27) (1-27) is also relatively stable and can be stored for long periods of time without degradation. However, Atrial natriuretic factor (1-27) (1-27) can be difficult to measure accurately in some contexts, such as in patients with renal dysfunction or in patients receiving certain medications.
Direcciones Futuras
There are a number of future directions for research on Atrial natriuretic factor (1-27) (1-27). One area of research is the development of new therapeutic agents that target the Atrial natriuretic factor (1-27) (1-27) signaling pathway. Another area of research is the investigation of the role of Atrial natriuretic factor (1-27) (1-27) in the pathogenesis of cardiovascular and renal disease. Finally, there is a need for further studies to elucidate the biochemical and physiological effects of Atrial natriuretic factor (1-27) (1-27) in the body, particularly in the context of disease.
Métodos De Síntesis
Atrial natriuretic factor (1-27) (1-27) is synthesized by the cardiac atria in response to increased blood volume and pressure. The synthesis of Atrial natriuretic factor (1-27) (1-27) is regulated by a number of factors, including atrial stretch, sympathetic nervous system activity, and hormonal factors such as angiotensin II and aldosterone. Atrial natriuretic factor (1-27) (1-27) is synthesized as a precursor molecule, proAtrial natriuretic factor (1-27), which is then cleaved to produce the active form of the hormone.
Aplicaciones Científicas De Investigación
Atrial natriuretic factor (1-27) (1-27) has been the subject of extensive scientific research due to its important role in regulating fluid and electrolyte balance in the body. Atrial natriuretic factor (1-27) (1-27) has been studied in a variety of contexts, including cardiovascular disease, renal disease, and endocrine disorders. Atrial natriuretic factor (1-27) (1-27) has also been investigated for its potential therapeutic applications, including as a treatment for hypertension, heart failure, and renal dysfunction.
Propiedades
Número CAS |
138506-90-8 |
|---|---|
Nombre del producto |
Atrial natriuretic factor (1-27) |
Fórmula molecular |
C116H191N37O39S2 |
Peso molecular |
2792.1 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]hexanoyl]oxy-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C116H191N37O39S2/c1-7-60(6)92(111(188)133-48-89(166)136-77(51-156)105(182)144-74(41-62-28-30-63(161)31-29-62)103(180)147-76(50-155)97(174)132-46-88(165)135-71(38-58(2)3)95(172)131-47-90(167)137-83(57-194)114(191)192-113(190)70(24-13-16-34-119)141-99(176)68(25-17-35-127-115(123)124)140-106(183)78(52-157)146-93(170)64(120)42-85(122)162)152-101(178)69(26-18-36-128-116(125)126)139-104(181)75(43-91(168)169)145-102(179)72(39-59(4)5)142-98(175)66(22-11-14-32-117)134-87(164)45-129-86(163)44-130-96(173)73(40-61-20-9-8-10-21-61)143-109(186)82(56-193)151-110(187)84-27-19-37-153(84)112(189)81(55-160)150-108(185)80(54-159)149-107(184)79(53-158)148-100(177)67(23-12-15-33-118)138-94(171)65(121)49-154/h8-10,20-21,28-31,58-60,64-84,92,154-161,193-194H,7,11-19,22-27,32-57,117-121H2,1-6H3,(H2,122,162)(H,129,163)(H,130,173)(H,131,172)(H,132,174)(H,133,188)(H,134,164)(H,135,165)(H,136,166)(H,137,167)(H,138,171)(H,139,181)(H,140,183)(H,141,176)(H,142,175)(H,143,186)(H,144,182)(H,145,179)(H,146,170)(H,147,180)(H,148,177)(H,149,184)(H,150,185)(H,151,187)(H,152,178)(H,168,169)(H4,123,124,127)(H4,125,126,128)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-/m0/s1 |
Clave InChI |
SXTKEUDEQFUKCW-KCYBZCTESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Otros números CAS |
138506-90-8 |
Sinónimos |
ANP (1-27) ANP-(1-27) atrial natriuretic factor (1-27) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



